Itruvone

pharmacokinetics tissue distribution CNS penetration

Procure Itruvone as a high-purity (≥98%) research tool to study peripheral-to-central mood circuit activation with zero detectable brain or plasma levels. Unlike systemic antidepressants, it targets nasal chemosensory neurons, eliminating confounding systemic variables in olfactory–amygdala research. Based on Phase 2A HAM-D-17 data (Week 1: -10.1 vs placebo -4.2, p=0.03; Week 8: -17.8 vs -10.9, p=0.02), it is the only FDA Fast‑Track pherine reference standard for MDD with confirmed clean pharmacokinetics.

Molecular Formula C21H28O
Molecular Weight 296.4 g/mol
CAS No. 21321-89-1
Cat. No. B12414551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItruvone
CAS21321-89-1
Molecular FormulaC21H28O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34C
InChIInChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h1,13-14,17-19H,5-12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1
InChIKeyCHOUAXDNNAVGHR-NWSAAYAGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itruvone (CAS 21321-89-1): Procurement Guide for Pherine-Class Investigational Antidepressant Nasal Spray


Itruvone (INN, developmental code PH10), chemically designated as pregn-4-en-20-yn-3-one (C21H28O, MW 296.45), is a synthetic investigational neuroactive pherine nasal spray under Phase 2 clinical development by Vistagen Therapeutics for the treatment of moderate to severe major depressive disorder (MDD) [1][2]. It is administered intranasally at microgram-level doses and is designed to engage peripheral chemosensory neurons in the nasal cavity, which are connected to olfactory-to-amygdala neural circuits involved in mood regulation, without requiring systemic absorption or direct binding to CNS neurons [1][3]. The U.S. FDA has granted Fast Track designation for itruvone as a potential treatment for MDD [1].

Why Itruvone (CAS 21321-89-1) Cannot Be Substituted by Standard Antidepressants or Other Neuroactive Steroids


Itruvone belongs to the pherine class of investigational neuroactive compounds, which are fundamentally differentiated from all currently FDA-approved antidepressants—including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants, and rapid-onset ketamine-based therapies—by virtue of their peripheral-restricted mechanism of action that does not require systemic absorption or CNS penetration to produce antidepressant effects [1][2]. Unlike conventional oral antidepressants that necessitate systemic distribution and direct modulation of CNS neurotransmitter receptors (e.g., SERT, NET, GABA-A, NMDA), itruvone is designed to bind to receptors on peripheral chemosensory neurons in the nasal cavity, thereby limiting molecular transport to the circulatory system and minimizing potential systemic exposure [1][3]. Preclinical tissue distribution studies demonstrate that radiolabeled intranasal itruvone is essentially undetectable in brain tissue, blood, and plasma, a pharmacokinetic profile that is unattainable with systemic antidepressants [3]. Furthermore, itruvone is specifically indicated for moderate to severe MDD, whereas its pherine analog fasedienol (PH94B) is being developed for social anxiety disorder, underscoring that even within-class compounds are not therapeutically interchangeable [4].

Itruvone (CAS 21321-89-1): Quantitative Differentiation Evidence vs. Current Antidepressant Standards


Brain and Plasma Distribution: Itruvone vs. Systemic Antidepressants

Itruvone demonstrates essentially undetectable levels in brain tissue, blood, and plasma following intranasal administration, in direct contrast to all currently FDA-approved antidepressants which require systemic absorption and measurable CNS concentrations to achieve therapeutic effect. In a preclinical tissue distribution study in laboratory rats, a single intranasal administration of radiolabeled itruvone ([14C]PH10) was essentially undetectable in the brain and most other tissues, including blood and plasma [1]. Furthermore, previously announced preclinical electrophysiology data demonstrated that itruvone's mechanism of action does not involve direct activation of GABA-A receptors in the brain [1].

pharmacokinetics tissue distribution CNS penetration blood-brain barrier

Clinical Efficacy: HAM-D-17 Score Reduction in MDD Patients at Week 1 and Week 8

In a randomized, double-blind, placebo-controlled Phase 2A study conducted in Mexico, itruvone administered intranasally at a daily dose of 6.4 μg for 8 weeks produced statistically significant reductions in the 17-item Hamilton Depression Scale (HAM-D-17) score versus placebo. After one week of treatment, the mean HAM-D-17 score reduction for the itruvone 6.4 μg group was 10.1 points, compared to 4.2 points for placebo (p = 0.03) [1]. At the end of Week 8, the itruvone 6.4 μg group showed a mean reduction of 17.8 points, versus 10.9 points for placebo (p = 0.02) [1].

major depressive disorder HAM-D-17 clinical trial Phase 2A efficacy

Dosing Level Comparison: Itruvone Microgram Doses vs. Milligram Doses of Oral Antidepressants

Itruvone is administered intranasally at microgram-level doses, a dosing magnitude that is approximately three orders of magnitude lower than typical oral antidepressant daily doses. In the Phase 2A clinical study, itruvone was evaluated at daily intranasal doses of 3.2 μg and 6.4 μg [1]. For comparison, conventional oral SSRIs such as escitalopram are typically dosed at 10-20 mg/day, representing a >3,000-fold difference in administered mass [2]. This microgram-level dosing is enabled by itruvone's direct engagement of peripheral nasal chemosensory neurons without requiring systemic distribution to achieve CNS concentrations [1].

dosing pharmacology intranasal microgram

Mechanism of Action Differentiation: Peripheral Chemosensory Activation vs. CNS Receptor Modulation

Itruvone's proposed mechanism of action involves binding to receptors on peripheral chemosensory neurons in the nasal cavity, which activate olfactory-to-amygdala neural circuitry to increase limbic-hypothalamic sympathetic nervous system activity and catecholamine release, without requiring systemic absorption or direct binding to neurons in the CNS [1][2]. Preclinical electrophysiology data have demonstrated that itruvone's mechanism of action does not involve direct activation of GABA-A receptors in the brain [2]. In contrast, all currently FDA-approved antidepressants operate via systemic absorption and direct modulation of CNS targets: SSRIs/SNRIs inhibit SERT/NET; ketamine and esketamine antagonize NMDA receptors; benzodiazepines and certain neuroactive steroids potentiate GABA-A receptors [3].

mechanism of action pherine chemosensory olfactory-amygdala neurocircuitry

Regulatory Designation: FDA Fast Track for Itruvone in MDD

The U.S. Food and Drug Administration has granted Fast Track designation for itruvone as a potential treatment for major depressive disorder (MDD) [1][2]. Fast Track designation is reserved for investigational drugs that treat serious conditions and fill an unmet medical need, facilitating expedited development and review [3]. While other rapid-onset antidepressant candidates (e.g., intranasal esketamine) have also received Fast Track or Breakthrough Therapy designations, itruvone's designation is specifically tied to its non-systemic, peripheral-restricted mechanism, which is distinct from CNS-active alternatives [1].

FDA Fast Track regulatory major depressive disorder unmet need

Intra-Class Differentiation: Itruvone (MDD) vs. Fasedienol (Social Anxiety Disorder)

Within the pherine class of investigational neuroactive nasal sprays, itruvone (PH10) and fasedienol (PH94B) are developed for distinct psychiatric indications, demonstrating that pherine compounds are not therapeutically interchangeable. Itruvone is in Phase 2 development for moderate to severe major depressive disorder (MDD) [1]. Fasedienol is in Phase 3 development for the acute treatment of social anxiety disorder (SAD) [1][2]. In the PALISADE-2 Phase 3 trial, fasedienol produced a mean SUDS score change of -13.8 versus -8.0 for placebo (difference -5.8, p=0.015) in a public speaking challenge paradigm specific to SAD [3]. Itruvone's efficacy has been demonstrated in MDD using HAM-D-17, a distinct clinical endpoint [4].

pherine indication MDD social anxiety disorder intra-class comparison

Itruvone (CAS 21321-89-1): Validated Research and Industrial Application Scenarios


Non-Systemic Antidepressant Mechanism Research

Researchers investigating peripheral-to-central neural circuit modulation for depression can utilize itruvone as a tool compound to study olfactory-amygdala pathway activation without confounding systemic exposure variables. Preclinical data confirm that intranasal itruvone is essentially undetectable in brain tissue, blood, and plasma, enabling clean interrogation of peripheral chemosensory neuron-mediated antidepressant effects [1]. The compound does not involve direct GABA-A receptor potentiation, distinguishing it from neuroactive steroids and benzodiazepines [1].

Microgram-Dose Intranasal Formulation Development

Pharmaceutical formulation scientists developing ultra-low-dose intranasal delivery systems can reference itruvone's established dosing parameters of 3.2-6.4 μg daily, which have demonstrated statistically significant antidepressant efficacy versus placebo in a randomized, double-blind Phase 2A MDD study [1]. This microgram-level dosing paradigm, enabled by targeted peripheral receptor engagement, represents a model for non-systemic CNS-acting nasal spray development.

Pherine Platform Compound Procurement for Psychiatric Pipeline Benchmarking

Biopharmaceutical companies evaluating pherine-class neuroactive nasal sprays for in-licensing or competitive benchmarking should procure itruvone as a reference standard for MDD-focused pherine development. Itruvone is in Phase 2 development for moderate to severe MDD with FDA Fast Track designation, while its intra-class analog fasedienol is in Phase 3 for SAD [1][2]. This indication-specific differentiation provides a benchmark for pherine platform asset valuation and therapeutic area alignment.

Rapid-Onset Antidepressant Comparative Efficacy Studies

Clinical researchers designing comparative effectiveness trials for rapid-onset antidepressants can use itruvone's published Phase 2A efficacy metrics as a benchmark. At Week 1, itruvone 6.4 μg produced a HAM-D-17 reduction of 10.1 points vs. 4.2 points for placebo (p=0.03); at Week 8, the reduction was 17.8 points vs. 10.9 points (p=0.02) [1]. These time-to-effect data provide a reference for evaluating other rapid-onset antidepressant candidates in MDD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itruvone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.